molecular formula C10H12N2OS B1417156 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one CAS No. 215928-65-7

6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B1417156
CAS No.: 215928-65-7
M. Wt: 208.28 g/mol
InChI Key: AMEMLELAMQEAIA-UHFFFAOYSA-N
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Description

6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective and anticancer agents. This compound features the thieno[3,2-d]pyrimidine core, a privileged structure known for its diverse biological activities and close resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . The presence of the tert-butyl group at the 6-position is a critical structural feature, as related analogues with this substituent have demonstrated potent antiplasmodial activity against both the blood and liver stages of Plasmodium parasites, highlighting its value in antimalarial drug discovery research . Furthermore, the broader class of thieno[3,2-d]pyrimidines has been investigated as inhibitors of mycobacterial cytochrome bd oxidase, a promising target for new tuberculosis therapeutics . Beyond infectious diseases, this scaffold has shown promising antiproliferative properties in vitro against various cancer cell lines, inducing apoptosis and warranting its investigation in oncology research . Researchers can utilize this high-quality building block to explore its mechanism of action, conduct structure-activity relationship (SAR) studies, and develop new therapeutic candidates for multifactorial diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-10(2,3)7-4-6-8(14-7)9(13)12-5-11-6/h4-5H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEMLELAMQEAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215928-65-7
Record name 215928-65-7
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Methodological & Application

Application Notes and Protocols: Developing a Screening Assay for 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thienopyrimidine Scaffold

The thienopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of a diverse range of biologically active compounds.[1][2] This heterocyclic system, an isostere of the natural purine bases, has been successfully exploited to generate inhibitors of various enzyme classes, including kinases, as well as agents with anticancer and anti-infective properties.[1][2][3] Notably, 6-substituted thieno[2,3-d]pyrimidines have been identified as potent inhibitors of key enzymes in the de novo purine biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase).[4][5][6] Given the frequent role of thienopyrimidines as kinase inhibitors, this guide will focus on establishing a robust screening platform for analogs of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one, with a primary emphasis on a kinase target. While the principles outlined are broadly applicable, researchers should first validate the specific biological target of their compound series.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a high-throughput screening (HTS) cascade for the identification and characterization of novel inhibitors based on the 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one scaffold. We will detail the necessary steps from initial assay development and optimization to primary and secondary screening, and finally, hit confirmation and preliminary mechanism of action studies.

Part 1: Assay Development and Miniaturization

The foundation of any successful screening campaign is a robust and reliable assay.[7][8] The goal of this phase is to develop a miniaturized assay, typically in a 384-well format, that is sensitive, reproducible, and cost-effective.[9][10]

Target Engagement and Assay Principle Selection

The initial and most critical step is to confirm the biological target of the 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one scaffold. Techniques such as differential scanning fluorimetry (DSF) or cellular thermal shift assays (CETSA) can be employed to demonstrate direct binding of the compound to a purified protein or a target in a cellular context.[11]

Once the target is confirmed, an appropriate assay format must be selected. For kinase targets, several robust HTS-compatible technologies are available.[12][13][14] The choice of assay will depend on factors such as the nature of the substrate (peptide, protein, etc.), the required throughput, and available instrumentation.

Assay Technology Principle Advantages Considerations
Luminescence-Based (e.g., Kinase-Glo®) Measures ATP consumption during the kinase reaction.[15][16][17]Homogeneous ("add-and-read"), highly sensitive, compatible with a wide range of kinases and substrates.[16]Indirect measurement of kinase activity; potential for interference from compounds that affect luciferase.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer upon binding to a larger molecule (e.g., an antibody that recognizes a phosphorylated substrate).[18][19]Homogeneous, ratiometric measurement reduces well-to-well variability.[19]Requires a specific fluorescent probe and antibody; can be sensitive to interfering fluorescence from library compounds.
AlphaScreen® A bead-based proximity assay where interaction between a donor and acceptor bead, brought together by a biological interaction (e.g., antibody binding to a phosphorylated substrate), generates a luminescent signal.[20][21][22]Highly sensitive, homogeneous, and versatile for various target classes including protein-protein interactions.[20][21][23][24]Can be sensitive to light scattering and color quenching from library compounds.

For the purposes of this guide, we will focus on the development of a luminescence-based kinase assay due to its broad applicability and straightforward implementation.

Reagent and Buffer Optimization

Prior to full-scale screening, it is crucial to optimize the concentrations of key reagents to ensure a stable and sensitive assay window. This includes:

  • Enzyme Concentration: Titrate the kinase to determine the concentration that yields a robust signal within a linear range over the desired reaction time.

  • Substrate and ATP Concentration: The concentration of both substrate and ATP should ideally be at or near their Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[14]

  • Buffer Conditions: Optimize pH, salt concentration, and necessary cofactors (e.g., MgCl2 for kinases) to ensure optimal enzyme activity and stability.

  • Reagent Stability: Assess the stability of all reagents under assay conditions and storage to ensure consistency throughout the screening campaign.[7]

Assay Miniaturization and Validation

Transitioning the assay to a higher density format (e.g., from 96- to 384-well plates) is essential for HTS.[9][10] During this process, it is critical to re-validate the assay performance. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[10][25]

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • σp and σn are the standard deviations of the positive and negative controls, respectively.

  • μp and μn are the means of the positive and negative controls, respectively.

Z'-factor Value Assay Quality
> 0.5Excellent assay, suitable for HTS.
0 to 0.5Marginal assay, may require further optimization.
< 0Unacceptable assay.

A consistent Z'-factor of > 0.5 indicates a robust assay with a clear separation between positive and negative controls, making it suitable for a full-scale screening campaign.[10]

Part 2: Primary High-Throughput Screening

The primary screen involves testing a large library of compounds at a single concentration to identify "hits" that modulate the activity of the target.[8]

HTS Workflow

The following diagram illustrates a typical HTS workflow for a kinase inhibition assay.

HTS_Workflow cluster_prep Plate Preparation cluster_dispensing Robotic Liquid Handling cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Plates Compound Library Plates Dispense_Compounds Dispense Compounds (e.g., 10 µM final) Compound_Plates->Dispense_Compounds Assay_Plates Empty 384-well Plates Assay_Plates->Dispense_Compounds Dispense_Enzyme Dispense Kinase Dispense_Compounds->Dispense_Enzyme Dispense_Substrate_ATP Dispense Substrate/ATP Mix Dispense_Enzyme->Dispense_Substrate_ATP Incubate Incubate at RT Dispense_Substrate_ATP->Incubate Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence Calculate_Z_Factor Calculate Z' Read_Luminescence->Calculate_Z_Factor Normalize_Data Normalize Data Calculate_Z_Factor->Normalize_Data Hit_Selection Hit Selection (e.g., >3 SD from mean) Normalize_Data->Hit_Selection

Caption: High-Throughput Screening (HTS) Workflow.

Protocol: Primary Screening using Kinase-Glo® Luminescent Kinase Assay

This protocol is adapted for a 384-well format and assumes a final assay volume of 20 µL.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[15]

  • Compound library dissolved in DMSO

  • 384-well white, opaque assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of each compound from the library (typically at 2 mM in DMSO) into the wells of the 384-well assay plates. This will result in a final compound concentration of 10 µM. Include wells with DMSO only for negative controls and a known inhibitor for positive controls.

  • Enzyme Addition: Prepare a 2X kinase solution in kinase reaction buffer. Add 10 µL of this solution to each well of the assay plate.

  • Initiate Reaction: Prepare a 2X substrate/ATP solution in kinase reaction buffer. Add 10 µL of this solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plates at room temperature for the predetermined optimal reaction time (e.g., 60 minutes).

  • Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 20 µL of the Kinase-Glo® reagent to each well.

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[15][17]

Data Analysis and Hit Selection

The raw luminescence data is normalized to the plate controls. A higher luminescent signal indicates less ATP consumption and therefore, inhibition of the kinase.[26] Hits are typically defined as compounds that produce a signal that is greater than three standard deviations from the mean of the negative controls.

Part 3: Hit Confirmation and Secondary Assays

A significant challenge in HTS is the presence of false positives.[27] Therefore, it is essential to confirm the activity of the primary hits through a series of follow-up experiments.[28][29]

Hit Confirmation Workflow

Hit_Confirmation_Workflow Primary_Hits Primary Hits from HTS Re-test Re-test in Primary Assay (Dose-Response) Primary_Hits->Re-test Orthogonal_Assay Orthogonal Secondary Assay Re-test->Orthogonal_Assay Counter_Screen Counter-Screen for Assay Interference Orthogonal_Assay->Counter_Screen SAR_Expansion Structure-Activity Relationship (SAR) by Analogs Counter_Screen->SAR_Expansion Confirmed_Hits Confirmed Hits for Lead Optimization SAR_Expansion->Confirmed_Hits

Sources

Application Notes and Protocols: Leveraging 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one in High-Throughput Screening for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Discovery Platforms

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1] The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and phosphodiesterases.[2][3] This document provides a comprehensive guide for the utilization of a specific derivative, 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one, in HTS campaigns. We will explore the scientific rationale for screening this compound, provide detailed protocols for both biochemical and cell-based assays, and discuss best practices for data analysis and hit validation.

Introduction: The Scientific Rationale

The thieno[3,2-d]pyrimidine core is structurally analogous to purine bases, making it an attractive scaffold for targeting ATP-binding sites in enzymes such as kinases.[4] Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The strategic placement of a bulky tert-butyl group at the 6-position of the thieno[3,2-d]pyrimidin-4-one core can enhance selectivity and potency by probing specific hydrophobic pockets within the kinase ATP-binding site.

For the purpose of this application note, we will hypothesize a screening campaign against "Kinase-X," a novel serine/threonine kinase implicated in oncogenic signaling pathways. The objective is to identify inhibitors of Kinase-X from a diverse compound library, with 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one serving as a representative chemotype of interest.

Assay Development and Miniaturization for HTS

The success of any HTS campaign hinges on the development of a robust and reproducible assay.[5] The assay must be miniaturized to a 384- or 1536-well plate format to conserve reagents and increase throughput.[6] Key considerations include:

  • Assay Format Selection: Both biochemical and cell-based assays offer distinct advantages. Biochemical assays directly measure the interaction of the compound with the target protein, while cell-based assays provide insights into activity within a more physiological context.[7][8]

  • Reagent Stability and Dispensing: All reagents must be stable under screening conditions, and automated liquid handlers should be used for precise and accurate dispensing.

  • Signal Detection: The choice of detection method (e.g., fluorescence, luminescence) will depend on the assay format and available instrumentation.

Diagram: HTS Workflow

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation Assay Miniaturization Assay Miniaturization Reagent Optimization Reagent Optimization Assay Miniaturization->Reagent Optimization Z' Factor Validation Z' Factor Validation Reagent Optimization->Z' Factor Validation Compound Library Screening Compound Library Screening Z' Factor Validation->Compound Library Screening Data Acquisition Data Acquisition Compound Library Screening->Data Acquisition Hit Identification Hit Identification Data Acquisition->Hit Identification Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Secondary Assays Secondary Assays Dose-Response Analysis->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical HTS for Kinase-X Inhibition

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for biochemical kinase assays.[9]

Principle:

The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X. A europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the peptide is phosphorylated, the antibody and streptavidin-APC are brought into proximity, resulting in a FRET signal.

Materials:
  • Kinase-X (recombinant, purified)

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET detection reagents (Europium-labeled antibody, Streptavidin-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume white plates

  • 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one (and other library compounds) dissolved in DMSO

Step-by-Step Protocol:
  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a known Kinase-X inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of Kinase-X solution (2X final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Reaction: Add 5 µL of a substrate/ATP mix (2X final concentration) in assay buffer to all wells to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection reagent mix (containing the europium-labeled antibody and streptavidin-APC) to all wells.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

Data Analysis:

The TR-FRET ratio (Acceptor Emission / Donor Emission) is calculated for each well. The percent inhibition is then determined relative to the high and low controls.

Protocol 2: Cell-Based HTS for Kinase-X Pathway Inhibition

This protocol utilizes a reporter gene assay to measure the inhibition of the Kinase-X signaling pathway in a cellular context.[10]

Principle:

A stable cell line is engineered to express a luciferase reporter gene under the control of a transcription factor that is activated by the Kinase-X signaling pathway. Inhibition of Kinase-X will lead to a decrease in luciferase expression and a corresponding reduction in luminescence.

Materials:
  • Engineered reporter cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom white plates

  • Luminescence-based reporter assay reagent (e.g., Bright-Glo™)

  • 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one (and other library compounds) dissolved in DMSO

Step-by-Step Protocol:
  • Cell Seeding: Seed the reporter cells into 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Add 50 nL of each library compound to the wells.

  • Incubation: Incubate the plates in a cell culture incubator for 24 hours.

  • Reagent Addition: Equilibrate the plates to room temperature and add the luciferase assay reagent according to the manufacturer's instructions.

  • Lysis and Signal Development: Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Diagram: Cellular Reporter Assay Principle

Cellular_Assay cluster_0 Nucleus Kinase-X Kinase-X Transcription Factor Transcription Factor Kinase-X->Transcription Factor phosphorylates Nucleus Nucleus Transcription Factor->Nucleus translocates to Reporter Gene Reporter Gene Transcription Factor->Reporter Gene binds promoter Luciferase Luciferase Reporter Gene->Luciferase expresses Light Signal Light Signal Luciferase->Light Signal 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one->Kinase-X inhibits

Caption: The mechanism of a cell-based reporter assay for Kinase-X.

Data Interpretation and Hit Validation

Following the primary screen, a series of validation steps are crucial to eliminate false positives and confirm true hits.[11]

Hit Triage and Confirmation:
  • Primary Hit Selection: Compounds exhibiting inhibition above a certain threshold (e.g., >50% in the biochemical assay or >3 standard deviations from the mean in the cell-based assay) are selected as primary hits.

  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested over a range of concentrations to determine their potency (IC₅₀).

Hypothetical Screening Data for 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one:
Assay TypeParameterValue
Biochemical % Inhibition @ 10 µM85%
IC₅₀500 nM
Cell-Based % Inhibition @ 10 µM70%
EC₅₀1.2 µM
Secondary and Orthogonal Assays:

To further validate hits and understand their mechanism of action, a panel of secondary assays should be employed. These may include:

  • Orthogonal Biochemical Assays: Using a different detection technology (e.g., fluorescence polarization) to rule out assay-specific artifacts.

  • Selectivity Profiling: Screening the hit compound against a panel of other kinases to assess its selectivity.

  • Target Engagement Assays: Directly measuring the binding of the compound to Kinase-X in a cellular environment.

Conclusion

6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one represents a promising starting point for the discovery of novel kinase inhibitors. The protocols and strategies outlined in this application note provide a robust framework for its successful implementation in high-throughput screening campaigns. By combining carefully designed biochemical and cell-based assays with a rigorous hit validation cascade, researchers can confidently identify and advance novel chemical matter for further drug development.

References

  • Discovery of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as a New Series of Potent Phosphodiesterase 7 Inhibitors.
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d -Dopachrome Tautomerase. the University of Groningen research portal.
  • Cell-based assays for high-throughput screening. PubMed - NIH.
  • A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Drug Discovery HTS Assay Types & Definitions. Thermo Fisher Scientific - US.
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
  • Cell-based assays on the rise. BMG LABTECH.
  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors.
  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related thienopyrimidine compounds. The fused heterocyclic nature of this scaffold, while conferring valuable biological properties, often presents unique purification challenges.[1] This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

The thieno[3,2-d]pyrimidine core is a purine isostere, making it a valuable scaffold in drug discovery for targeting a range of biological entities, including kinases and parasites.[2][3] However, its planar, hydrogen-bonding capable structure can lead to issues with solubility and aggregation, complicating the removal of synthetic byproducts. This guide is structured to address the most common issues encountered during the purification of this compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My crude product appears as an intractable oil or tar after the reaction work-up. How can I solidify it for further purification?

  • Probable Cause: This is often due to the presence of residual high-boiling solvents (e.g., DMF, DMSO), or thermally sensitive impurities that may have oligomerized. The target compound itself may also be a low-melting solid or kinetically resistant to crystallization from the crude mixture.

  • Solution Strategy:

    • Solvent Removal: Ensure all high-boiling solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50°C), provided the compound is thermally stable. Co-evaporation with a lower-boiling solvent like toluene can be effective.

    • Trituration: This is a key technique for inducing crystallization. It involves suspending the oil in a solvent system where the desired compound is sparingly soluble, but the impurities are more soluble. The mechanical action of stirring or scraping helps to break up the oil and provides nucleation sites for crystallization. A common procedure involves triturating the residue in a mixture of diethyl ether and petroleum ether to afford a solid.[4]

    • "Salting Out": If the compound is in an aqueous work-up, adding saturated brine can sometimes force the organic product out of the solution as a solid by reducing its aqueous solubility.

Question 2: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve my separation for column chromatography?

  • Probable Cause: The impurities are likely structurally similar to the product, such as regioisomers or precursors with only minor functional group differences. This is common in heterocyclic synthesis where cyclization can occur at different positions.

  • Solution Strategy:

    • Solvent System Optimization: The key is to find a solvent system that maximizes the difference in retention factors (ΔRf). Systematically screen solvent systems of varying polarity. For thienopyrimidines, gradients of ethyl acetate in hexanes are a good starting point.[5] If separation is still poor, consider adding a small percentage (0.5-1%) of a more polar modifier like methanol or a chelating agent like triethylamine if your compound is basic.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be effective for compounds that interact too strongly with the acidic silica surface. For very challenging separations, reverse-phase (C18) column chromatography may be necessary.

    • Temperature: Running the column at a slightly reduced temperature (e.g., in a cold room) can sometimes enhance separation by sharpening the bands.

Question 3: My compound has poor solubility in common chromatography solvents, leading to streaking on the TLC plate and during column chromatography. What should I do?

  • Probable Cause: The planar thienopyrimidine core and the pyrimidinone moiety can lead to strong intermolecular hydrogen bonding and π-π stacking, reducing solubility in non-polar solvents. Some thienopyrimidine derivatives have been noted to be insoluble even in DMSO.[6]

  • Solution Strategy:

    • Use a Stronger Eluent: You may need to use a more polar solvent system than initially anticipated. Dichloromethane/methanol mixtures are often effective for polar, sparingly soluble compounds.

    • Dry Loading: Instead of dissolving the crude product in a minimal amount of solvent and loading it onto the column, adsorb it onto a small amount of silica gel or Celite. To do this, dissolve your compound in a suitable solvent (e.g., DCM, ethyl acetate), add the adsorbent, and then remove the solvent under reduced pressure to yield a dry, free-flowing powder. This powder can then be carefully added to the top of the column, which prevents solubility issues at the point of application.

    • Reverse-Phase Chromatography: If solubility in organic solvents remains a major hurdle, reverse-phase chromatography using acetonitrile/water or methanol/water gradients is a powerful alternative.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in a typical synthesis of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one?

A: The nature of impurities is highly dependent on the synthetic route.[7][8] Common synthetic pathways involve the cyclization of a 3-amino-2-carboxamidothiophene precursor.[8] Potential impurities could include:

  • Unreacted 3-amino-thiophene starting material.

  • Incompletely cyclized intermediates.

  • Byproducts from side reactions, for instance, reactions involving the cyclizing agent (e.g., formic acid, triethyl orthoformate).[8]

  • If a chlorination/substitution route is used (e.g., starting from a dichlorothienopyrimidine), you might find impurities from incomplete substitution or hydrolysis of the chloro-intermediate.[2]

Q: What is the best first-pass purification strategy for this compound?

A: A two-step approach is often most effective:

  • Recrystallization: If the crude product is >85-90% pure by TLC or ¹H NMR, recrystallization is the most efficient method to obtain highly pure material. It is scalable and cost-effective.

  • Column Chromatography: If the crude material is complex, with multiple impurities, column chromatography is the preferred initial step to isolate the target compound from grossly different components.[5] The fractions containing the product can then be combined and subjected to a final recrystallization step to remove any minor co-eluting impurities.

Q: Which analytical techniques are essential for purity assessment?

A: A combination of techniques is necessary for a complete purity profile:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of final compounds, with >95% often being the target for biological testing.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any structurally related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the main component and any impurities, which aids in diagnosing the source of contamination.[9]

Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

The choice between recrystallization and chromatography depends on the purity of the crude material. The following decision tree can guide your strategy.

Purification_Workflow cluster_0 cluster_1 High Purity Path cluster_2 Low Purity Path start Crude Product assess Assess Purity (TLC, ¹H NMR, LC-MS) start->assess decision Purity > 90%? assess->decision recryst Perform Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No analyze_xtal Analyze Crystals & Mother Liquor recryst->analyze_xtal final_prod_1 Final Product (>98%) analyze_xtal->final_prod_1 combine Combine Pure Fractions chrom->combine reassess Re-assess Purity combine->reassess recryst_2 Recrystallization (Optional) reassess->recryst_2 final_prod_2 Final Product (>98%) recryst_2->final_prod_2

Caption: Decision workflow for selecting a purification method.

Protocol 1: Optimized Recrystallization

This protocol is designed to maximize yield and purity.

  • Solvent Screening: In small vials, test the solubility of ~10 mg of your crude product in 0.5 mL of various solvents (see table below) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution. Add the solvent in small portions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Table 1: Solvent Selection Guide for Recrystallization

SolventPolarity IndexBoiling Point (°C)Comments
Ethanol5.278Often a good starting point for thienopyrimidines.[10]
Isopropanol4.382Similar to ethanol, slightly less polar.
Acetonitrile6.282Good for moderately polar compounds.
Ethyl Acetate4.377Can be used, often in combination with a non-polar co-solvent.
Toluene2.4111Good for less polar compounds or as a co-solvent.
Hexane/Heptane0.069 / 98Typically used as an anti-solvent with a more polar solvent.
Protocol 2: Flash Column Chromatography

This protocol uses a standard silica gel stationary phase.

  • TLC Analysis: Determine the optimal eluent system by TLC. Aim for an Rf value of 0.25-0.35 for the desired compound. A common system for this class of compounds is an ethyl acetate/hexanes gradient.[5]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar eluent.

  • Sample Loading: Prepare your sample using the dry loading method described in the Troubleshooting section to avoid solubility issues.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent according to your TLC analysis. Use of a gradient elution is often more effective than an isocratic one.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is good practice to confirm the structure of the resulting solid by ¹H NMR before proceeding.

References

  • van der Woude, J. W., et al. (2022). A Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen research portal.
  • Onishi, Y., et al. (2021).
  • Gouault, N., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central.
  • Pla, A., et al. (2018). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC.
  • Al-Omary, F. A. M., et al. (2010).
  • Hou, Z., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PMC.
  • Singh, H., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
  • Di Fruscia, P., et al. (2019). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.
  • El-Sayed, N. N. E., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PubMed.
  • Françoise, G., et al. (2022).
  • Seley-Radtke, K. L., et al. (2011).
  • Zhang, Y. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine.
  • Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
  • Abdeen, S., et al. (2021). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Publishing.
  • Al-Ostath, O. A. A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
  • Smolecule. (n.d.). 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one. Smolecule.
  • Stanchev, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.

Sources

Validation & Comparative

A Comparative Analysis of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one and Established SIRT1 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel compound 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one with well-characterized inhibitors of Sirtuin 1 (SIRT1). As a member of the sirtuin family of NAD+-dependent deacetylases, SIRT1 is a pivotal regulator of cellular processes, including gene expression, metabolism, and stress resistance, making it a compelling target for therapeutic intervention in a range of diseases from cancer to neurodegeneration.[1][2]

While direct experimental data on the SIRT1 inhibitory activity of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one is not yet prevalent in publicly accessible literature, its core chemical scaffold, the thieno[3,2-d]pyrimidine ring system, has been identified in a class of potent pan-sirtuin inhibitors.[3][4] This guide will, therefore, analyze the potential of this compound by drawing comparisons with established SIRT1 inhibitors, namely the highly selective EX-527 (Selisistat) and the dual SIRT1/SIRT2 inhibitor Sirtinol. We will delve into their mechanisms of action, reported potencies, and provide detailed experimental protocols for researchers seeking to evaluate novel compounds like 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one.

The Central Role of SIRT1 and Its Inhibition

SIRT1 is a class III histone deacetylase (HDAC) that removes acetyl groups from a multitude of histone and non-histone protein substrates.[1] This NAD+-dependent process intrinsically links the cell's metabolic state to its transcriptional and functional landscape.[5] Given its role in downregulating tumor suppressors like p53 and its overexpression in various cancers, the development of SIRT1 inhibitors has become a significant focus in oncology research.[6][7] Inhibition can be achieved through several mechanisms, including competitive binding at the substrate or NAD+ binding sites, or allosteric modulation.[6]

cluster_0 SIRT1 Catalytic Cycle cluster_1 Points of Inhibition Acetylated Substrate Acetylated Substrate SIRT1 SIRT1 Acetylated Substrate->SIRT1 NAD+ NAD+ NAD+->SIRT1 Deacetylated Substrate Deacetylated Substrate SIRT1->Deacetylated Substrate Nicotinamide Nicotinamide SIRT1->Nicotinamide O-Acetyl-ADP-Ribose O-Acetyl-ADP-Ribose SIRT1->O-Acetyl-ADP-Ribose SIRT1_Inhibitor SIRT1 Inhibitor (e.g., EX-527, Sirtinol) SIRT1_Inhibitor->SIRT1 Blocks Catalytic Activity

Figure 1: Simplified schematic of the SIRT1 deacetylation pathway and the intervention point for inhibitors.

The Thieno[3,2-d]pyrimidine Scaffold: A Promising Chemotype

While specific data for 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one is scarce, a seminal study by Disch et al. (2013) unveiled a series of thieno[3,2-d]pyrimidine-6-carboxamides as pan-inhibitors of SIRT1, SIRT2, and SIRT3 with nanomolar potency.[4] This research established the thieno[3,2-d]pyrimidine core as a valid pharmacophore for sirtuin inhibition. The study highlighted that these compounds bind in the active site, with the carboxamide functionality occupying the nicotinamide C-pocket and other parts of the molecule extending into the substrate channel.[4]

The subject of this guide, 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one, shares this core but differs in its substitution pattern. The presence of a bulky, hydrophobic tert-butyl group at the 6-position, in place of a carboxamide, suggests a potentially different binding mode and selectivity profile, warranting direct experimental investigation.

Comparative Profiles of Key SIRT1 Inhibitors

A direct comparison of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one with established inhibitors is essential for contextualizing its potential. Below are profiles for two widely used reference compounds.

EX-527 (Selisistat):

  • Mechanism: A potent and highly selective inhibitor of SIRT1.[8][9] It functions by exploiting the unique NAD+-dependent deacetylation mechanism of sirtuins.[10]

  • Potency: Exhibits a half-maximal inhibitory concentration (IC50) in the nanomolar range for SIRT1 (IC50 ≈ 38-123 nM).[8][9]

  • Selectivity: Demonstrates high selectivity for SIRT1 over other sirtuins (SIRT2 and SIRT3) and classical HDACs.

Sirtinol:

  • Mechanism: A cell-permeable inhibitor that targets the NAD+ binding pocket of sirtuins.[11]

  • Potency: Sirtinol is a less potent inhibitor compared to EX-527, with IC50 values in the micromolar range. For human SIRT1, the IC50 is approximately 131 µM, and for SIRT2, it is around 38 µM.[12]

  • Selectivity: It is considered a dual inhibitor of SIRT1 and SIRT2 and does not affect the activity of class I and II HDACs like HDAC1.[11][12]

Data Summary and Comparative Table

The following table summarizes the key characteristics of the discussed inhibitors. This starkly highlights the current knowledge gap regarding 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one and underscores the necessity for empirical data.

Feature6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-oneEX-527 (Selisistat)Sirtinol
Core Scaffold Thieno[3,2-d]pyrimidineIndole derivative2-Hydroxy-1-naphthaldehyde derivative
Mechanism of Action UnknownSelective SIRT1 inhibition via NAD+ pocket interaction[10]Dual SIRT1/SIRT2 inhibition[12]
SIRT1 IC50 Data not available~38-123 nM[8][9]~131 µM[12]
SIRT2 IC50 Data not available~19.6 µM~38 µM[12]
Selectivity Profile UnknownHighly selective for SIRT1Dual SIRT1/SIRT2 inhibitor[12]

Experimental Protocols for Evaluation

To address the data gap for novel compounds, a robust and reproducible experimental workflow is critical. Below are standardized protocols for assessing SIRT1 inhibitory activity.

This assay measures the deacetylase activity of purified SIRT1 enzyme on a fluorogenic substrate. The protocol is adapted from commercially available kits.[13][14][15]

Principle: The assay is a two-step process. First, SIRT1 deacetylates a synthetic peptide substrate containing an acetylated lysine residue. In the second step, a developer solution is added that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the SIRT1 activity.

cluster_workflow In Vitro SIRT1 Inhibition Assay Workflow A 1. Prepare Reagents - Assay Buffer - SIRT1 Enzyme - Fluorogenic Substrate - Test Compound (e.g., Thienopyrimidinone) - NAD+ B 2. Set up Reactions in 96-well plate - Add Assay Buffer - Add Test Compound/Control - Add SIRT1 Enzyme - Pre-incubate A->B C 3. Initiate Reaction - Add Fluorogenic Substrate & NAD+ - Incubate at 37°C for 45-60 min B->C D 4. Stop Reaction & Develop Signal - Add Developer Solution containing a protease - Incubate at 37°C for 15-30 min C->D E 5. Measure Fluorescence - Read plate on a fluorescence plate reader (Ex/Em = ~340-380 nm / ~440-460 nm) D->E F 6. Data Analysis - Subtract background fluorescence - Plot % Inhibition vs. Compound Concentration - Calculate IC50 value E->F

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one, a heterocyclic compound commonly used in drug discovery and development. As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their proper disposal to ensure the safety of our personnel and the protection of our environment. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Harmful if swallowed: Demonstrating oral toxicity.

  • Causes skin irritation: Indicating the potential for dermal irritation upon contact.

  • Causes serious eye irritation: Highlighting the risk of significant eye damage.

  • May cause respiratory irritation: Suggesting that inhalation of dust or aerosols could lead to respiratory discomfort.

Given these potential hazards, it is imperative to handle 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one with the appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to minimize the risk of inhalation.

Waste Classification: A Critical Step for Compliance

Proper classification of chemical waste is a cornerstone of regulatory compliance and ensures that the waste is managed safely and appropriately. Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is either specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[1].

6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one is not expected to be a specifically listed hazardous waste (F, K, P, or U lists) as it is a research chemical[2][3]. Therefore, its classification must be based on its characteristics:

  • Ignitability: The compound is a solid with a high melting point and is not expected to be ignitable.

  • Corrosivity: It is not an acid or a base and is not expected to be corrosive.

  • Reactivity: There is no indication that this compound is unstable, reactive with water, or capable of detonation[1].

  • Toxicity: While formal toxicity data is unavailable, the hazards identified from analogous compounds (harmful if swallowed, skin/eye irritant) strongly suggest that it should be managed as a toxic hazardous waste.

Therefore, 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one waste should be classified as a non-listed, toxic hazardous waste.

On-Site Waste Management and Segregation: The "Cradle-to-Grave" Responsibility

The EPA's "cradle-to-grave" policy holds the generator of the hazardous waste responsible for its management from the point of generation to its final disposal. Proper on-site management is the first and most critical step in this process.

Waste Collection and Containerization
  • Solid Waste: Collect dry, solid 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.

  • Liquid Waste: Solutions containing 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one should be collected in a separate, dedicated liquid hazardous waste container. Avoid mixing this waste with other solvent streams unless you have confirmed their compatibility.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with the compound should be disposed of in a designated sharps container that is also labeled as hazardous waste.

Labeling

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one"

  • The hazards associated with the waste (e.g., "Toxic," "Irritant")

  • The date on which the first waste was added to the container (accumulation start date)

  • The name and contact information of the generating laboratory or researcher

Storage

Store hazardous waste containers in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel and away from general foot traffic. Ensure that the containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.

Disposal Procedures: A Step-by-Step Protocol

Given the nature of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one as a non-listed, toxic hazardous waste, on-site chemical treatment or neutralization by laboratory personnel is not recommended without a validated and approved protocol. The potential for incomplete reactions or the generation of even more hazardous byproducts is a significant risk.

The most appropriate and compliant method for the disposal of this compound is through a licensed professional hazardous waste disposal company.

Here is a step-by-step protocol for the disposal process:

  • Package for Disposal: Once the hazardous waste container is full or is no longer needed, ensure the lid is securely fastened and the label is complete and legible.

  • Request a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste. Provide them with all the necessary information from the waste label.

  • Documentation: Your EHS department will work with a licensed hazardous waste disposal contractor to transport and dispose of the waste. They will ensure that all necessary manifests and documentation are completed in accordance with EPA and Department of Transportation (DOT) regulations.

  • Final Disposal Method: The most probable final disposal method for this type of organic chemical waste is incineration at a permitted hazardous waste incineration facility. Incineration is an effective method for destroying organic compounds; however, it is important to be aware that the combustion of nitrogen- and sulfur-containing compounds can produce toxic oxides (NOx and SOx). Licensed incineration facilities are equipped with sophisticated scrubbers and other pollution control devices to manage these emissions.

Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one.

A Generation of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one Waste B Hazard Identification (Based on Analog Data) A->B C Waste Classification (Toxic Hazardous Waste) B->C D Segregate Waste Streams C->D E Solid Waste (Contaminated PPE, etc.) D->E F Liquid Waste (Solutions) D->F G Sharps Waste (Needles, etc.) D->G H Properly Labeled, Closed HDPE Container E->H F->H G->H I Store in Satellite Accumulation Area H->I J Contact Environmental Health & Safety (EHS) I->J K Arrange for Professional Hazardous Waste Disposal J->K L Incineration at a Licensed Facility K->L

Caption: Disposal Workflow for 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one.

Environmental Considerations and Waste Minimization

While proper disposal is crucial, a comprehensive approach to laboratory safety and environmental stewardship also includes minimizing waste generation at the source. Consider the following strategies:

  • Microscale Experiments: Whenever possible, design experiments on a smaller scale to reduce the volume of reactants used and waste generated.

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to ensure that older chemicals are used first.

  • Substitution: If feasible for your research, consider using less hazardous alternative compounds.

The environmental fate of thienopyrimidine derivatives is not extensively studied. However, like many complex organic molecules, they are not expected to be readily biodegradable and could persist in the environment if not disposed of properly. Their potential for bioactivity also raises concerns about their impact on aquatic life and other organisms. Therefore, preventing their release into the environment through proper disposal is of paramount importance.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 6-tert-Butyl-3H-thieno[3,2-d]pyrimidin-4-one is a critical responsibility for all researchers and laboratory personnel. By understanding the potential hazards, correctly classifying the waste, and following a compliant disposal protocol through a licensed professional service, we can ensure the safety of our colleagues and protect the environment. This commitment to the entire lifecycle of the chemicals we use is a hallmark of a responsible and ethical scientific community.

References

  • U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Missouri State University. (2023). Waste Neutralization Guidance. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Al-Otaibi, A. M., El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 15(1), 1-13.
  • El-Sayed, N. N. E., & El-Gazzar, A. R. B. A. (2018). The Chemistry of Thienopyrimidines. In Thiophenes (pp. 1-61). Elsevier.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. R. B. A. (2019). Progress in Nitrogen and Sulphur-based Heterocyclic Compounds for their Anticancer Activity. Current Organic Chemistry, 23(13), 1436-1454.
  • Kamal, A., & Ali, M. R. (2020). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie, 353(10), 2000159.
  • van Gennip, A. H., Abeling, N. G., Stroomer, A. E., van Lenthe, H., & Bakker, H. D. (2000). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 23(3), 203-213.
  • Xu, P., Yu, B., Li, F. L., Cai, X. F., & Ma, C. Q. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in microbiology, 14(9), 398-405.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.